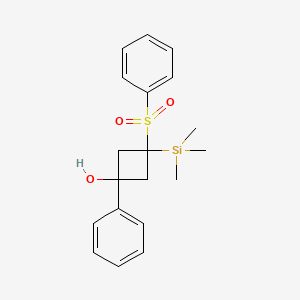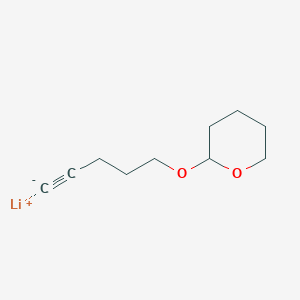![molecular formula C9H16O2 B14402285 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol CAS No. 89654-08-0](/img/structure/B14402285.png)
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is an organic compound with a unique structure that combines a cyclohexene ring with an ether and alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methylcyclohex-3-en-1-ol with ethylene oxide under basic conditions. This reaction typically requires a catalyst such as potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcyclohex-3-en-1-one followed by etherification with ethylene glycol. This process is optimized for high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium hydride or lithium aluminum hydride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethanal.
Reduction: Formation of 2-[(3-Methylcyclohexyl)oxy]ethan-1-ol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol involves its interaction with various molecular targets. The alcohol and ether functional groups allow it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity. The cyclohexene ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic environments.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methylcyclohex-3-en-1-ol
- 3-Methylcyclohex-3-en-1-one
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
Uniqueness
2-[(3-Methylcyclohex-3-en-1-yl)oxy]ethan-1-ol is unique due to the presence of both an ether and alcohol functional group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, the combination of these functional groups with the cyclohexene ring provides a unique structural framework that can be exploited for various applications in research and industry.
Propiedades
Número CAS |
89654-08-0 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
2-(3-methylcyclohex-3-en-1-yl)oxyethanol |
InChI |
InChI=1S/C9H16O2/c1-8-3-2-4-9(7-8)11-6-5-10/h3,9-10H,2,4-7H2,1H3 |
Clave InChI |
AUUZOUJWPMVBLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C1)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)
![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)

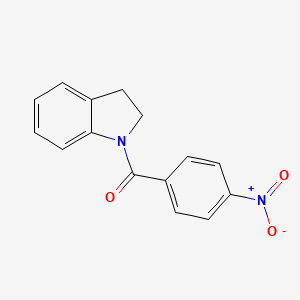
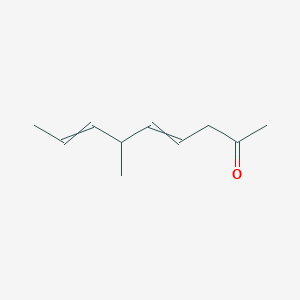
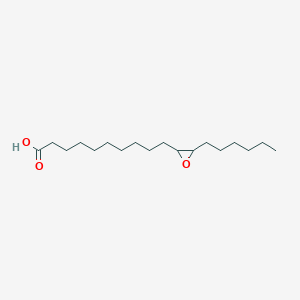
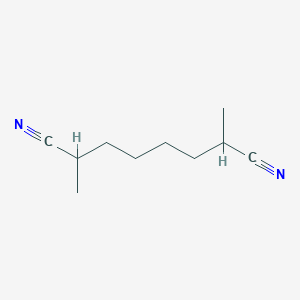


![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
